25-Desacetylrifapentine

Catalog No.
S515831
CAS No.
79039-56-8
M.F
C45H62N4O11
M. Wt
835.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
25-Desacetylrifapentine

CAS Number

79039-56-8

Product Name

25-Desacetylrifapentine

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

Molecular Formula

C45H62N4O11

Molecular Weight

835.0 g/mol

InChI

InChI=1S/C45H62N4O11/c1-23-12-11-13-24(2)44(57)47-35-30(22-46-49-19-17-48(18-20-49)29-14-9-10-15-29)40(54)32-33(41(35)55)39(53)28(6)42-34(32)43(56)45(7,60-42)59-21-16-31(58-8)25(3)37(51)27(5)38(52)26(4)36(23)50/h11-13,16,21-23,25-27,29,31,36-38,50-55H,9-10,14-15,17-20H2,1-8H3,(H,47,57)/b12-11+,21-16+,24-13+,46-22+/t23-,25+,26+,27-,31-,36-,37+,38+,45-/m0/s1

InChI Key

LPUNEQQTZOWCNO-WHXRYXKQSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Solubility

Soluble in DMSO

Synonyms

25-Desacetylrifapentine; L-14583; L 14583; L14583;

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)\C

Description

The exact mass of the compound 25-Desacetylrifapentine is 834.4415 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

25-Desacetylrifapentine is a metabolite of rifapentine, an antibiotic medication used to treat tuberculosis []. However, unlike rifapentine, 25-Desacetylrifapentine itself is not currently an approved medication.

Antibacterial Activity

Some research has investigated the antibacterial activity of 25-Desacetylrifapentine. Studies have compared its effectiveness against various Mycobacterium species, including Mycobacterium tuberculosis, the bacteria that causes tuberculosis []. These studies suggest that 25-Desacetylrifapentine may have some antibacterial activity, but more research is needed to determine its full potential [].

Pharmacokinetic Studies

Another area of scientific exploration is the pharmacokinetics of 25-Desacetylrifapentine. Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. Clinical trials have been conducted to investigate these properties of 25-Desacetylrifapentine, though none have yet reached completion [].

25-Desacetylrifapentine is a microbiologically active metabolite of rifapentine, which is a semisynthetic antibiotic used primarily in the treatment of tuberculosis. The compound possesses the chemical formula C45H62N4O11C_{45}H_{62}N_{4}O_{11} and has a molecular weight of approximately 835.008 g/mol. It is characterized by a complex structure that includes multiple hydroxyl groups and a piperazine moiety, contributing to its biological activity against Mycobacterium tuberculosis and related organisms .

The primary reaction involving 25-desacetylrifapentine is its formation from rifapentine through hydrolysis mediated by esterases. This transformation is significant as it yields the active form of the drug that exhibits antibacterial properties. The compound can also undergo various metabolic reactions within the body, including further conjugation and oxidation, which can affect its pharmacokinetics and biological activity .

25-Desacetylrifapentine exhibits notable antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.125 to 0.25 μg/ml for susceptible strains. Its activity is comparable to that of rifampicin, although it is less potent than rifapentine itself . The compound binds extensively to plasma proteins (approximately 93% in healthy individuals), which influences its distribution and efficacy in treating infections .

The synthesis of 25-desacetylrifapentine primarily occurs through the enzymatic hydrolysis of rifapentine. This process can be facilitated using various esterase enzymes, which cleave the acetyl group from rifapentine, resulting in the formation of 25-desacetylrifapentine. Laboratory methods for synthesizing this compound may also involve chemical modifications to achieve desired purity and yield .

25-Desacetylrifapentine is primarily used in clinical settings for its role in treating tuberculosis, particularly as part of combination therapy regimens aimed at enhancing treatment efficacy and reducing resistance development. Its pharmacokinetic profile supports its use in long-term regimens for latent tuberculosis infection . Ongoing clinical trials are investigating its effectiveness and safety in various populations, including those with drug-resistant strains of tuberculosis .

Research indicates that 25-desacetylrifapentine may interact with other medications, potentially increasing the risk of adverse effects such as methemoglobinemia when combined with specific drugs like ambroxol or articaine. Clinical studies have shown no substantial pharmacokinetic changes when co-administered with isoniazid, indicating a favorable interaction profile for combination therapies . Additionally, studies assessing protein binding dynamics have highlighted the importance of understanding drug interactions in diverse patient populations .

Several compounds exhibit structural and functional similarities to 25-desacetylrifapentine, notably:

  • Rifampicin: An antibiotic closely related to rifapentine; it has a similar mechanism but different potency and resistance profiles.
  • Rifabutin: Used primarily for treating infections in immunocompromised patients; it has different pharmacokinetics and spectrum of activity.
  • Rifapentine: The parent compound from which 25-desacetylrifapentine is derived; it has greater potency and broader applications.
CompoundChemical FormulaBiological ActivityKey Differences
25-DesacetylrifapentineC45H62N4O11C_{45}H_{62}N_{4}O_{11}Active against Mycobacterium tuberculosisMetabolite of rifapentine
RifampicinC43H58N4O13C_{43}H_{58}N_{4}O_{13}Broad-spectrum antibioticMore potent against some strains
RifabutinC43H62N4O11C_{43}H_{62}N_{4}O_{11}Effective against Mycobacterium avium complexUsed mainly in HIV patients
RifapentineC46H64N4O12C_{46}H_{64}N_{4}O_{12}Potent against Mycobacterium tuberculosisHigher potency than desacetyl derivative

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

834.44150881 g/mol

Monoisotopic Mass

834.44150881 g/mol

Heavy Atom Count

60

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29A0K44SJO

Dates

Modify: 2023-08-15
1: Egelund EF, Weiner M, Singh RP, Prihoda TJ, Gelfond JA, Derendorf H, Mac Kenzie WR, Peloquin CA. Protein binding of rifapentine and its 25-desacetyl metabolite in patients with pulmonary tuberculosis. Antimicrob Agents Chemother. 2014 Aug;58(8):4904-10. doi: 10.1128/AAC.01730-13. Epub 2014 May 19. PubMed PMID: 24841270; PubMed Central PMCID: PMC4136068.
2: Keung AC, Owens RC Jr, Eller MG, Weir SJ, Nicolau DP, Nightingale CH. Pharmacokinetics of rifapentine in subjects seropositive for the human immunodeficiency virus: a phase I study. Antimicrob Agents Chemother. 1999 May;43(5):1230-3. PubMed PMID: 10223941; PubMed Central PMCID: PMC89138.
3: Keung AC, Eller MG, Weir SJ. Pharmacokinetics of rifapentine in patients with varying degrees of hepatic dysfunction. J Clin Pharmacol. 1998 Jun;38(6):517-24. PubMed PMID: 9650541.
4: Riva E, Merati R, Cavenaghi L. High-performance liquid chromatographic determination of rifapentine and its metabolite in human plasma by direct injection into a shielded hydrophobic phase column. J Chromatogr. 1991 Aug 16;553(1-2):35-40. PubMed PMID: 1787163.
5: Ratti B, Toselli A, Rosina Parenti R. Method for determination of DL 473-IT and its metabolite L 14583 in plasma of humans, monkeys and rats. Farmaco Prat. 1981 Jul;36(7):319-28. PubMed PMID: 6791958.

Explore Compound Types